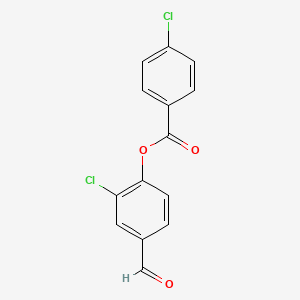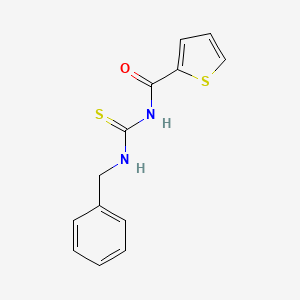
N-(benzylcarbamothioyl)thiophene-2-carboxamide
Overview
Description
N-(benzylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
N-(benzylcarbamothioyl)thiophene-2-carboxamide, also known as N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide, has been found to target QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration . In addition, it has been suggested that this compound may act as a potential STING agonist .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that it targets QcrB, thereby inhibiting the function of the menaquinol cytochrome c oxidoreductase complex . This could potentially disrupt the process of oxygen-dependent respiration. As a potential STING agonist, it may activate the STING pathway, triggering the IRF and NF-κB pathways .
Biochemical Analysis
Biochemical Properties
N-(benzylcarbamothioyl)thiophene-2-carboxamide has been found to exhibit significant biochemical properties. It has been synthesized and evaluated for its antiviral activities . The compound interacts with various enzymes and proteins, influencing their function and contributing to its biochemical role .
Cellular Effects
The effects of this compound on cells are noteworthy. It has been found to enhance intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity. It has been found to interact with the STING protein, forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and has been used in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with benzyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophene-2-carboxamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-carboxamide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-phenylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of a carbamothioyl group.
Benzo[b]thiophene-2-carboxamide: Lacks the benzylcarbamothioyl group but retains the thiophene core.
Uniqueness
N-(benzylcarbamothioyl)thiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit amyloid beta aggregation sets it apart from other thiophene derivatives, making it a valuable compound for research in neurodegenerative diseases.
Properties
IUPAC Name |
N-(benzylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c16-12(11-7-4-8-18-11)15-13(17)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZNOUMXIDUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329574 | |
| Record name | N-(benzylcarbamothioyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49719007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431890-95-8 | |
| Record name | N-(benzylcarbamothioyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


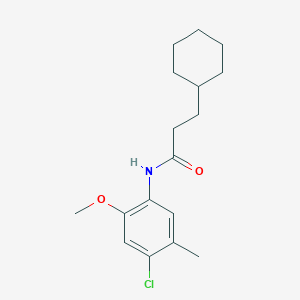
![Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl-](/img/structure/B5821329.png)
![7-[(2-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5821335.png)
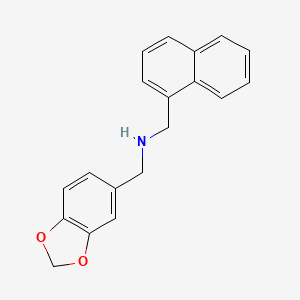
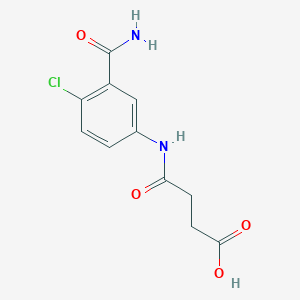
![N-[4-(methylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)
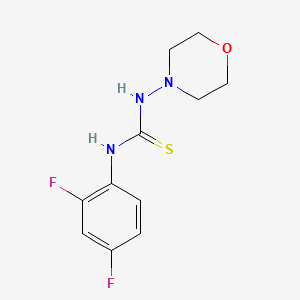
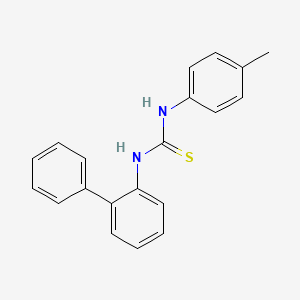
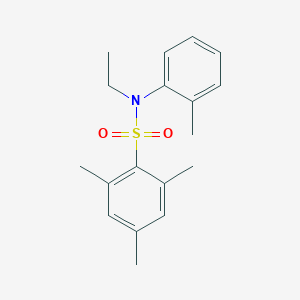
![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5821383.png)
![(E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5821402.png)
![N-[(3-chlorophenyl)carbamothioyl]acetamide](/img/structure/B5821419.png)
